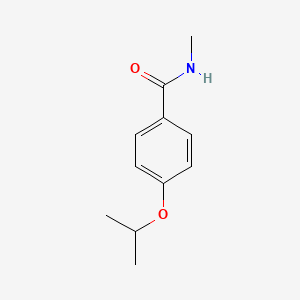![molecular formula C20H20N2O6 B4507953 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl morpholine-4-carboxylate](/img/structure/B4507953.png)
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl morpholine-4-carboxylate
Overview
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl morpholine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the benzoxazole intermediate with a methoxyphenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Formation of the Morpholine Carboxylate:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The benzoxazole ring can be reduced to a benzoxazoline under mild reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Common reducing agents include NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminium hydride).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring and morpholine carboxylate groups are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Hydroxyphenoxy)methyl]-1,2-benzoxazol-6-yl morpholine-4-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenoxy group, benzoxazole ring, and morpholine carboxylate group provides a versatile scaffold for various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-24-14-3-2-4-15(11-14)26-13-18-17-6-5-16(12-19(17)28-21-18)27-20(23)22-7-9-25-10-8-22/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBXZCJLOCIVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(3-acetyl-1H-indol-1-yl)acetyl]glycinate](/img/structure/B4507871.png)

![N-[3-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B4507885.png)
![1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B4507890.png)

![N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide](/img/structure/B4507902.png)
![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4507913.png)


![N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4507940.png)
![6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one](/img/structure/B4507945.png)
![N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4507960.png)
![1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4507971.png)

